molecular formula C11H10N2O2 B1384068 2-(Benzyloxy)pyrimidin-5-ol CAS No. 2055119-19-0

2-(Benzyloxy)pyrimidin-5-ol

Cat. No. B1384068
M. Wt: 202.21 g/mol
InChI Key: HNUZAYLUVVMTTC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyrimidin-5-ol is a compound with the molecular formula C11H10N2O2 . The boronic acid group in this compound adopts a syn-anti conformation and is almost coplanar with the aromatic rings .


Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)pyrimidin-5-ol shows that the B(OH)2 group adopts the usual syn-anti conformation. The entire molecule, including both aromatic rings and the boronic group, remains essentially planar . The boronic acid group is almost coplanar with the aromatic rings, making a dihedral angle of 3.8 (2)° .


Physical And Chemical Properties Analysis

2-(Benzyloxy)pyrimidin-5-ol has a molecular weight of 202.21 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Anticancer and Antimicrobial Activities

Pyrimidine derivatives, a class of compounds to which 2-(Benzyloxy)pyrimidin-5-ol belongs, are noted for their wide spectrum of biological activities. Compounds with pyrimidine nuclei have shown promising results as antimicrobial and anticancer agents. For instance, a series of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes displayed significant antioxidant properties in vitro, indicating potential therapeutic applications (Rani et al., 2012). Moreover, pyrimidine scaffolds, like 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol derivatives, were synthesized and showed potent antimicrobial and anticancer activities (Kumar et al., 2019).

Inhibitory Effects on Key Enzymes

Certain pyrimidine derivatives are studied for their inhibitory effects on vital enzymes. For instance, a class of 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives was tested as aldose reductase (ALR2) inhibitors. These compounds exhibited activities in the micromolar/submicromolar range, with additional antioxidant properties (La Motta et al., 2007). Moreover, another set of compounds was designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in DNA synthesis, displaying significant potential as antitumor agents (Gangjee et al., 2003).

Role in Corrosion Inhibition

Interestingly, some pyrimidine derivatives were synthesized as corrosion inhibitors for mild steel in highly acidic solutions. These inhibitors demonstrated mixed-type inhibition with a predominant cathodic effectiveness, indicating their potential in industrial applications to prevent corrosion (Hou et al., 2019).

Inhibition of HIV-1 Reverse Transcriptase

Certain pyrimidine derivatives have been synthesized and evaluated for their activities against HIV-1. A particular compound, a 5-allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-one analogue, exhibited potent anti-HIV-1 activity, indicating the potential of these derivatives in antiviral therapies (Khalifa & Al-Omar, 2014).

properties

IUPAC Name

2-phenylmethoxypyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-6-12-11(13-7-10)15-8-9-4-2-1-3-5-9/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUZAYLUVVMTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299727
Record name 5-Pyrimidinol, 2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)pyrimidin-5-ol

CAS RN

2055119-19-0
Record name 5-Pyrimidinol, 2-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinol, 2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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